2,4,5-Trimethylbenzene-1-sulfonyl fluoride
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Overview
Description
2,4,5-Trimethylbenzene-1-sulfonyl fluoride: mesitylenesulfonyl fluoride , is a chemical compound with the molecular formula C9H11FO2S. It belongs to the class of aryl sulfonyl fluorides and is commonly used as a reagent in organic synthesis.
Preparation Methods
a. Synthetic Routes: The synthesis of 2,4,5-trimethylbenzenesulfonyl fluoride involves the reaction of mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid. Here’s the procedure:
- Under stirring, add 30 g (0.25 mol) of mesitylene dropwise to 80 g (0.69 mol) of chlorosulfonic acid cooled to 0°C.
- Continue stirring for 30 minutes.
- Pour the reaction mixture into crushed ice to obtain 2,4,5-trimethylbenzenesulfonyl fluoride with a yield of approximately 92% .
b. Industrial Production: Industrial-scale production methods for this compound are not widely documented, but it can be synthesized in laboratories using the above procedure.
Chemical Reactions Analysis
2,4,5-Trimethylbenzenesulfonyl fluoride participates in various reactions:
Substitution Reactions: It undergoes nucleophilic substitution reactions, where the sulfonyl fluoride group (-SOF) is replaced by nucleophiles (e.g., amines, alcohols, or thiols).
Oxidation and Reduction Reactions: It can be oxidized or reduced under appropriate conditions.
Common Reagents: Nucleophiles (e.g., amines), bases (e.g., pyridine), and Lewis acids (e.g., AlCl).
Scientific Research Applications
2,4,5-Trimethylbenzenesulfonyl fluoride finds applications in:
Organic Synthesis: As a reagent for introducing the sulfonyl fluoride group into organic molecules.
Medicinal Chemistry: Used in drug development due to its ability to modify biological molecules.
Materials Science: Employed in the preparation of functional materials.
Mechanism of Action
The exact mechanism of action for this compound depends on the specific reaction it is involved in. Generally, it acts as an electrophile, reacting with nucleophiles to form covalent bonds.
Comparison with Similar Compounds
While 2,4,5-trimethylbenzenesulfonyl fluoride is unique due to its specific substitution pattern, similar compounds include:
4-(Trifluoromethyl)benzenesulfonyl chloride (CAS 2991-42-6): Contains a trifluoromethyl group instead of the trimethyl group.
1-Ethyl-2,4,5-trimethylbenzene: A related compound with an ethyl substituent.
Properties
IUPAC Name |
2,4,5-trimethylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDULBWPKVMBSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577793 |
Source
|
Record name | 2,4,5-Trimethylbenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445-09-0 |
Source
|
Record name | 2,4,5-Trimethylbenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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